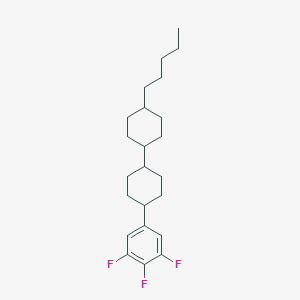

(trans,trans)-4-Pentyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane)

Description

(trans,trans)-4-Pentyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane) (CAS: 137644-54-3) is a bicyclohexane derivative with a pentyl group at the 4-position and a 3,4,5-trifluorophenyl substituent at the 4'-position. Its molecular formula is C₂₃H₃₃F₃, with a molecular weight of 366.50 g/mol . Key physical properties include a calculated logP (hydrophobicity) of 6.7, a polar surface area of 0 Ų, and a refractive index of 1.499, indicating low polarity and high lipophilicity . These traits make it suitable for applications in liquid crystal displays (LCDs), where its rigid bicyclohexane core and fluorine substituents enhance dielectric anisotropy and thermal stability .

Properties

IUPAC Name |

1,2,3-trifluoro-5-[4-(4-pentylcyclohexyl)cyclohexyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33F3/c1-2-3-4-5-16-6-8-17(9-7-16)18-10-12-19(13-11-18)20-14-21(24)23(26)22(25)15-20/h14-19H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXHFUCYJBLLNIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2CCC(CC2)C3=CC(=C(C(=C3)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101145553 | |

| Record name | 1,2,3-Trifluoro-5-[(trans,trans)-4′-pentyl[1,1′-bicyclohexyl]-4-yl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101145553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137644-54-3 | |

| Record name | 1,2,3-Trifluoro-5-[(trans,trans)-4′-pentyl[1,1′-bicyclohexyl]-4-yl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101145553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1,2,3-trifluoro-5-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-yl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (trans,trans)-4-Pentyl-4’-(3,4,5-trifluorophenyl)-1,1’-bi(cyclohexane) typically involves the following steps:

Formation of the Bicyclohexane Core: The bicyclohexane core is synthesized through a Diels-Alder reaction between cyclohexadiene and a suitable dienophile.

Introduction of the Pentyl Group: The pentyl group is introduced via a Friedel-Crafts alkylation reaction using pentyl chloride and a Lewis acid catalyst.

Attachment of the Trifluorophenyl Group: The trifluorophenyl group is attached through a nucleophilic aromatic substitution reaction using a trifluorophenyl halide and a strong base.

Industrial Production Methods

In industrial settings, the production of (trans,trans)-4-Pentyl-4’-(3,4,5-trifluorophenyl)-1,1’-bi(cyclohexane) is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst to reduce any double bonds present in the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium amide in liquid ammonia for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of fully saturated hydrocarbons.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Liquid Crystal Displays (LCDs)

Liquid Crystalline Behavior :

The compound exhibits liquid crystalline properties, which allow it to exist in states that exhibit characteristics of both liquids and solids. This property makes it a promising candidate for use in LCD technology, where precise control over molecular orientation and phase transitions is crucial for display performance.

Phase Transitions and Self-Assembly :

Research indicates that (trans,trans)-4-Pentyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane) can undergo specific phase transitions that are beneficial for the design of new liquid crystals with tailored properties. Its ability to self-assemble into organized structures can enhance the efficiency and effectiveness of LCDs by improving light modulation capabilities .

Supramolecular Chemistry

Non-Covalent Interactions :

The unique structure of this compound allows it to engage in non-covalent interactions with other molecules. These interactions facilitate the formation of well-defined supramolecular assemblies that can possess novel properties and functionalities.

Applications in Drug Delivery and Sensing :

Studies have explored the self-assembly of (trans,trans)-4-Pentyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane) into structures such as nanotubes and vesicles. Such structures have potential applications in drug delivery systems where controlled release and targeted delivery are essential. Additionally, these supramolecular assemblies can be used in sensing applications due to their ability to interact selectively with various biological molecules .

Drug Delivery Systems

Interaction with Biological Systems :

Preliminary findings suggest that (trans,trans)-4-Pentyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane) may influence cell membrane dynamics. This property could be leveraged for developing drug delivery systems that enhance the bioavailability of therapeutic agents by facilitating their passage through biological membranes .

Mechanism of Action

The mechanism of action of (trans,trans)-4-Pentyl-4’-(3,4,5-trifluorophenyl)-1,1’-bi(cyclohexane) involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various proteins and enzymes, modulating their activity and leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in alkyl chain length, substituent groups, and functional moieties, leading to differences in physicochemical properties and applications. Below is a detailed comparison:

Table 1: Structural and Physical Property Comparison

Key Findings from Research

Fluorine Substitution: The 3,4,5-trifluorophenyl group in the target compound enhances dipole-dipole interactions and dielectric anisotropy compared to non-fluorinated analogs (e.g., ethoxy or propyl derivatives), making it superior for LC applications .

Alkyl Chain Impact : Longer alkyl chains (e.g., pentyl vs. ethyl) increase hydrophobicity and thermal stability but reduce solubility in polar solvents. For instance, the pentyl derivative (logP = 6.7) is more lipophilic than its ethyl analog (logP ~5.1) .

Functional Group Effects : Ester-containing analogs (e.g., carboxylate derivatives) exhibit broader mesomorphic ranges due to increased molecular rigidity and intermolecular interactions .

Synthetic Routes : The target compound is synthesized via hydroamination of (trans,trans)-4-pentyl-4'-vinyl-1,1'-bi(cyclohexane) (CAS: 129738-34-7), a method also applicable to other vinyl-substituted bicyclohexanes .

Biological Activity

(trans,trans)-4-Pentyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane) is a synthetic compound notable for its unique structural configuration and potential applications in various fields, including liquid crystal technology and supramolecular chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its interactions, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C23H33F3

- Molecular Weight : 366.5 g/mol

- Melting Point : 85.0 to 89.0 °C

- Boiling Point : 410.2 ± 45.0 °C (predicted)

- Solubility : Soluble in organic solvents such as toluene

1. Liquid Crystalline Behavior

This compound exhibits liquid crystalline properties which may influence its biological interactions. Liquid crystals can alter membrane dynamics and potentially affect cellular processes.

2. Supramolecular Assemblies

Research indicates that this compound can form supramolecular structures through non-covalent interactions. These assemblies may have implications for drug delivery systems and molecular sensing.

3. Cell Membrane Dynamics

Initial investigations suggest that (trans,trans)-4-Pentyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane) may interact with cell membranes, potentially influencing permeability and fluidity. This could lead to applications in drug delivery or as a model for studying membrane interactions.

Case Studies and Research Findings

Due to the nascent stage of research surrounding this compound, there are few published case studies directly detailing its biological effects. However, related compounds have provided insights into potential mechanisms:

- Electrophilic Substitution Reactions : The trifluoromethyl groups in the structure suggest that the compound may undergo electrophilic substitution reactions typical of aromatic compounds. This could influence its reactivity in biological systems.

- Potential Anticancer Activity : Similar compounds have shown promise in inducing apoptosis in cancer cells through mechanisms involving caspase activation and modulation of Bcl-2 family proteins . While direct evidence for (trans,trans)-4-Pentyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane) is lacking, these pathways warrant further investigation.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique features of (trans,trans)-4-Pentyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane):

| Compound Name | Chemical Formula | Notable Features |

|---|---|---|

| 4'-Pentyl-1,1'-bi(cyclohexane) | C23H34F2 | Lacks trifluoromethyl groups; different electronic properties |

| 4-Pentyl-4'-(trifluoromethyl)biphenyl | C23H24F3 | Similar trifluoromethyl substitution but without cyclohexane rings |

| 4-Pentylbicyclo[2.2.2]octane | C16H26 | Different bicyclic structure; less complex than bi(cyclohexane) |

The unique combination of cyclohexane rings and trifluorophenyl substituents in (trans,trans)-4-Pentyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane) imparts distinctive physical and chemical properties not found in these similar compounds.

Q & A

Q. What statistical methods are recommended for analyzing structure-property relationships in high-throughput screening of bicyclohexane derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.